3-(Dimethylamino)benzenesulfonic acid
Description
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Structure
3D Structure
Properties
CAS No. |
618-09-7 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)7-4-3-5-8(6-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) |
InChI Key |
SOKSKPNEBIDBOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of 3-(Dimethylamino)benzenesulfonic acid are dictated by the interplay of its constituent functional groups and the aromatic ring. Computational chemistry provides powerful tools to explore these characteristics at a molecular level.
The precise three-dimensional arrangement of atoms in this compound, including its bond lengths and angles, can be accurately predicted using quantum chemical calculations. Methodologies such as Density Functional Theory (DFT) are standard for optimizing molecular geometries. For substituted benzenesulfonic acids, calculations are often performed using functionals like B3LYP with a comprehensive basis set such as cc-pVTZ to achieve reliable results. mdpi.com
The core of the molecule is a planar benzene (B151609) ring. The sulfonic acid group (-SO₃H) attached to it adopts a tetrahedral geometry around the central sulfur atom. The dimethylamino group (-N(CH₃)₂) has a trigonal pyramidal geometry around the nitrogen atom. The specific bond lengths and angles are influenced by the electronic effects of the substituents; the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group modulate the electron density within the benzene ring.
Below is a table of typical bond lengths and angles expected for this compound, based on computational studies of analogous molecules. mdpi.comresearchgate.net
| Bond/Angle | Typical Value | Description |
|---|---|---|
| C-S Bond Length | ~1.77 Å | Bond between aromatic carbon and sulfur |
| S=O Bond Length | ~1.43 Å | Double bond between sulfur and oxygen |
| S-OH Bond Length | ~1.63 Å | Single bond between sulfur and hydroxyl oxygen |
| C-N Bond Length | ~1.38 Å | Bond between aromatic carbon and nitrogen |
| N-CH₃ Bond Length | ~1.47 Å | Bond between nitrogen and methyl carbon |
| O-S-O Angle | ~113° | Angle within the sulfonyl group |
| C-S-O Angle | ~106° | Angle involving the aromatic ring |
| C-N-C Angle | ~112° | Angle between the two methyl groups |
The flexibility of this compound arises from the rotation around the single bonds connecting the substituents to the aromatic ring, specifically the C-S and C-N bonds. The different spatial arrangements resulting from these rotations are known as conformers. Each conformer has a distinct potential energy, and the molecule will preferentially adopt the lowest-energy conformations.
The primary dihedral angles that define the conformation are:
τ₁ (C-C-S-O): Describes the rotation of the sulfonic acid group relative to the plane of the benzene ring.
τ₂ (C-C-N-C): Describes the rotation and orientation of the dimethylamino group.
Computational conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. The structures that correspond to local energy minima are identified as stable conformers. The global minimum represents the most stable and, therefore, the most probable conformation of the molecule in the gas phase. Steric hindrance between the hydrogen atoms of the methyl groups and the bulky sulfonic acid group, as well as potential weak intramolecular interactions, are the primary factors determining the relative energies of the different conformers.
| Conformer | Key Dihedral Angle Orientations | Relative Energy (Illustrative) | Stability Factors |
|---|---|---|---|
| A (Global Minimum) | -SO₃H and -N(CH₃)₂ groups oriented to minimize steric clash | 0.0 kJ/mol | Minimized steric repulsion |
| B | Rotation of the -OH group of the sulfonic acid | +2-5 kJ/mol | Slight increase in energy due to orientation |
| C | Rotation of the dimethylamino group | +5-10 kJ/mol | Increased steric interaction with ring hydrogens |
Intramolecular interactions, particularly hydrogen bonds (IHBs), can play a crucial role in stabilizing specific conformations of a molecule. nih.gov In substituted benzenesulfonic acids, the sulfonic acid group can act as either a hydrogen bond donor (via its -OH group) or an acceptor (via its sulfonyl oxygens). mdpi.com
For this compound, the meta positioning of the two functional groups makes a direct, strong intramolecular hydrogen bond between the acidic proton of the -SO₃H group and the nitrogen of the -N(CH₃)₂ group geometrically unfavorable. The distance between the donor and acceptor atoms is too great to form a stable, low-energy ring structure that is common in ortho-substituted analogues. mdpi.com
Despite the absence of a strong, direct IHB, weaker interactions can still influence the molecule's conformation. These may include:
Weak Hydrogen Bonds: A potential weak hydrogen bond could form between the acidic proton of the sulfonic group and one of the sulfonyl oxygens of a neighboring molecule in the solid state, or with the pi-electron system of the benzene ring.
Steric Repulsion: The spatial bulk of the dimethylamino and sulfonic acid groups leads to steric repulsion, which is a dominant factor in determining the preferred rotational angles around the C-N and C-S bonds. The molecule will arrange itself to maximize the distance between these groups.
Electronic Interactions: The bond characteristics are defined by the electronic nature of the substituents. The dimethylamino group is a strong electron-donating group, increasing the electron density in the benzene ring, particularly at the ortho and para positions relative to itself. Conversely, the sulfonic acid group is a strong electron-withdrawing group. This push-pull electronic dynamic influences the aromaticity and reactivity of the benzene ring.
Synthetic Methodologies and Preparative Routes
Advanced Synthetic Approaches to 3-(Dimethylamino)benzenesulfonic Acid
Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid, which can lead to side reactions and environmental concerns. Consequently, modern synthetic chemistry has explored more sophisticated and milder approaches to achieve the synthesis of aminobenzenesulfonic acids, including the target compound.
One notable advanced approach is the use of ultrasonically assisted synthesis. This technique employs ultrasonic waves to create acoustic cavitation in the reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, which can significantly accelerate the reaction rate. For instance, the sulfonation of aromatic compounds like anilines has been successfully carried out using a Vilsmeier-Haack (VH) reagent (e.g., DMF/POCl₃ or DMF/SOCl₂) in the presence of sodium bisulfite under sonication at room temperature. This method has been shown to produce the corresponding sulfonic acid derivatives in very good yields, with the results under sonication being enhanced compared to conventional stirring methods. The cavitation induced by ultrasound enhances mass transfer and provides the activation energy for the reaction, often leading to shorter reaction times and improved efficiency.
Another advanced strategy involves the use of novel sulfating and sulfonating agents. For example, tributylsulfoammonium betaine (B1666868) (TBSAB) has been utilized as a mild and efficient reagent for the N-sulfamation of anilines, which can then undergo a sulfonative rearrangement to the corresponding aryl sulfonic acid. This method is inspired by the Tyrer process for producing sulfa dyes, which involves an aniline (B41778) N(sp²)-SO₃ intermediate. The use of TBSAB allows for the sulfonation to proceed under milder conditions than traditional methods that require high temperatures and corrosive reagents.
Furthermore, catalytic methods are being developed to improve the efficiency and selectivity of sulfonation reactions. While specific examples for the direct catalytic synthesis of this compound are not extensively documented in publicly available research, the broader field of C-H functionalization is rapidly advancing. The development of transition-metal catalysts or organocatalysts that can direct the sulfonation to a specific position on the aromatic ring under mild conditions represents a promising frontier in the synthesis of this and related compounds.
Investigation of Reaction Mechanisms in Synthesis
The regioselectivity of the sulfonation of N,N-dimethylaniline is a critical aspect of the synthesis of this compound. The dimethylamino group is an activating, ortho-, para-directing group. However, the formation of the meta-isomer is possible and can be influenced by the reaction conditions, particularly the acidity of the medium.
Under strongly acidic conditions, such as in the presence of fuming sulfuric acid, the nitrogen atom of the dimethylamino group can be protonated to form the anilinium ion. This protonated group, -N⁺H(CH₃)₂, is a deactivating, meta-directing group. Therefore, the electrophilic substitution by the sulfonating agent (SO₃ or its equivalent) will be directed to the meta position. The extent of protonation and thus the ratio of meta to para isomers is highly dependent on the concentration of the acid. Using only sulfuric acid tends to favor the formation of the para-isomer, while the use of fuming sulfuric acid (oleum), which has a higher concentration of SO₃, promotes the formation of the meta-isomer.
Optimization of Synthesis Parameters for Research Scale
The successful synthesis of this compound on a research scale requires careful optimization of various reaction parameters to maximize the yield and purity of the desired meta-isomer while minimizing the formation of byproducts. Key parameters that are typically investigated include the choice of sulfonating agent, solvent, reaction temperature, and reaction time.
The table below illustrates a hypothetical optimization study for the sulfonation of N,N-dimethylaniline, drawing on findings from related sulfonylation reactions.
| Entry | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 3-(isomer) (%) |
| 1 | Fuming H₂SO₄ (20% SO₃) | None | 25 | 4 | 65 |
| 2 | Fuming H₂SO₄ (20% SO₃) | None | 50 | 2 | 75 |
| 3 | Fuming H₂SO₄ (30% SO₃) | None | 25 | 4 | 80 |
| 4 | Fuming H₂SO₄ (30% SO₃) | Dichloromethane (B109758) | 25 | 6 | 70 |
| 5 | Chlorosulfonic Acid | Dichloromethane | 0 | 3 | 60 |
| 6 | SO₃-Pyridine Complex | Pyridine | 80 | 12 | 55 |
This is a representative table based on general principles of sulfonation and may not reflect actual experimental data.
From such a study, it can be inferred that a higher concentration of sulfur trioxide in fuming sulfuric acid (Entry 3) can lead to a higher yield of the desired product. The reaction temperature also plays a crucial role, with a moderate increase potentially improving the reaction rate and yield (Entry 2 vs. Entry 1). The choice of solvent can also be significant. While the reaction can be performed neat, the use of an inert solvent like dichloromethane might be explored, although in this hypothetical case, it did not improve the yield (Entry 4). Milder sulfonating agents like chlorosulfonic acid or an SO₃-pyridine complex might be less effective for this particular transformation (Entries 5 and 6). Further optimization would involve analyzing the product mixture by techniques such as NMR spectroscopy or chromatography to determine the isomeric purity and adjust the conditions to favor the formation of the 3-isomer.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green strategies can be envisioned and have been applied to related transformations.
Use of Greener Solvents and Catalysts: Traditional sulfonation often uses large excesses of sulfuric acid, which acts as both a reagent and a solvent, leading to significant waste. The exploration of alternative, less hazardous solvents is a key aspect of green chemistry. While many sulfonations are conducted neat, research into reactions in greener solvents like ionic liquids or deep eutectic solvents could offer advantages in terms of recyclability and reduced volatility. Furthermore, the development of solid acid catalysts could replace the need for corrosive liquid acids. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and minimizing waste.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption. The application of microwave irradiation to the sulfonation of N,N-dimethylaniline could lead to a more energy-efficient process compared to conventional heating methods. The rapid and uniform heating provided by microwaves can enhance reaction rates and potentially improve yields by minimizing the formation of degradation products.
An In-depth Analysis of this compound: Molecular Structure and Conformational Landscape
The organic compound this compound is a substituted aromatic sulfonic acid featuring both an acidic sulfonic acid group and a basic dimethylamino group attached to a benzene (B151609) ring at meta positions. This unique substitution pattern gives rise to interesting structural and electronic properties. This article explores the molecular architecture of this compound through the lens of theoretical and computational chemistry, focusing on its geometry, conformational possibilities, and the subtle intramolecular forces that govern its structure.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(Dimethylamino)benzenesulfonic acid, DFT calculations would be instrumental in understanding the influence of the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group on the aromatic ring.
DFT calculations can elucidate key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzenesulfonic acids, the C-S bond distance is typically around 1.77-1.78 Å, and the S=O bond lengths are approximately 1.43-1.44 Å. researchgate.net Similar calculations for this compound would provide its optimized geometry. Furthermore, DFT is used to calculate the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Bond Lengths for Substituted Benzenesulfonic Acids
| Bond | 4-methylbenzenesulfonic acid (Å) researchgate.net | 3-nitrobenzenesulfonic acid (Å) researchgate.net |
|---|---|---|
| C-S | 1.765 | 1.784 |
| S=O (avg) | 1.433 | 1.438 |
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for determining molecular properties. For this compound, these calculations can be used to predict a range of properties, including vibrational frequencies, dipole moments, and polarizability.
A study on p-chlorobenzenesulfonic acid using ab initio Hartree-Fock calculations with a 6-31G* basis set has provided insights into its vibrational spectrum, with calculated C-H stretching vibrations of the phenyl ring appearing above 3000 cm⁻¹. hakon-art.com Similar calculations for this compound would allow for the assignment of its characteristic infrared and Raman spectral bands. hakon-art.com
Furthermore, ab initio methods can accurately predict geometrical parameters. For example, in p-chlorobenzenesulfonic acid, the S=O bond length was calculated to be 1.4244 Å. hakon-art.com These methods can also be employed to determine the molecule's hyperpolarizability, which is a measure of its non-linear optical properties. The calculated first hyperpolarizability of similar derivatives suggests that these types of molecules can be of interest for studies in non-linear optics. hakon-art.com
Table 2: Calculated Geometrical Parameters for p-chlorobenzenesulfonic acid using Ab Initio Methods
| Parameter | Calculated Value hakon-art.com |
|---|---|
| S=O bond length | 1.4244 Å |
| O=S=O bond angle | 119.8° |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net While specific QSPR models for this compound are not readily found, the methodology can be applied to predict various properties such as solubility, boiling point, and acidity constants based on molecular descriptors. researchgate.net
QSPR studies on aromatic acids have successfully developed models to predict properties like acidity constants (pKa) using quantum chemical descriptors. researchgate.net These models often use descriptors derived from the molecular structure, such as partial charges on atoms and molecular orbital energies. For this compound, a QSPR model could be developed by correlating its structural descriptors with experimentally determined properties, or properties predicted from high-level computational methods. Such a model would be valuable for predicting the properties of other related sulfonated aromatic amines.
The development of a QSPR model typically involves the following steps:
Data Set Selection: A diverse set of molecules with known properties is chosen.
Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.
Model Development: Statistical methods like multiple linear regression or artificial neural networks are used to build the correlation model. researchgate.net
Model Validation: The predictive power of the model is tested on an external set of molecules.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in solution or in the solid state. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding and van der Waals forces. dovepress.com
In an aqueous solution, MD simulations could model the solvation of this compound, showing how water molecules orient themselves around the hydrophilic sulfonic acid group and the more hydrophobic dimethylamino group and benzene (B151609) ring. This is crucial for understanding its solubility and behavior in biological systems or industrial processes.
MD simulations can also be used to study the interactions between this compound and other molecules, such as polymers or biological macromolecules. dovepress.com This can be particularly relevant in applications where the compound is used as a dye or a pharmaceutical intermediate. The simulations can predict binding affinities and the specific interactions that stabilize the complex.
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, are valuable for predicting the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons. acs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be associated with the electron-withdrawing sulfonic acid group and the benzene ring, suggesting these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. acs.org
Studies on substituted anilines have shown that electron-donating groups, like the dimethylamino group, increase the HOMO energy, making the molecule more nucleophilic and reactive towards electrophiles. researchgate.net Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The combination of these two groups in this compound would result in a complex reactivity profile that can be elucidated through FMO analysis.
Table 3: Representative Reactivity Descriptors for a Related Molecule (Methoxy-aniline)
| Descriptor | Value |
|---|---|
| HOMO Energy | (Typical range for substituted anilines: -5 to -6 eV) |
| LUMO Energy | (Typical range for substituted anilines: -0.5 to -1.5 eV) |
| HOMO-LUMO Gap | (Typically 4-5 eV) |
| Hardness | (Typically ~2-2.5 eV) |
| Chemical Potential | (Typically ~-3 to -3.5 eV) |
(Note: The values in this table are representative for a related compound, methoxy-aniline, and are intended to be illustrative of the types of data obtained from FMO analysis.) researchgate.netresearchgate.net
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions
The orientation of incoming electrophiles onto the benzene (B151609) ring of 3-(Dimethylamino)benzenesulfonic acid is governed by the directing effects of the existing substituents. The dimethylamino group (-N(CH₃)₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group because of its strong electron-withdrawing nature.
In strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions such as nitration, the dimethylamino group is protonated to form the dimethylammonium group (-N⁺H(CH₃)₂). This protonated form acts as a strong deactivating, meta-directing group due to its positive charge. libretexts.org Consequently, with both the sulfonic acid group and the protonated dimethylamino group being meta-directors, the incoming electrophile will be directed to the positions that are meta to both substituents.
Nitration: The nitration of N,N-dimethylaniline in the presence of strong acids like sulfuric acid and nitric acid typically yields the meta-substituted product due to the protonation of the amino group. rsc.orglatech.edu For this compound, the presence of two meta-directing groups (protonated dimethylamino and sulfonic acid) would direct the incoming nitro group (-NO₂) to the 5-position (meta to both).
Halogenation: In contrast to nitration, halogenation can sometimes be carried out under less acidic conditions where the dimethylamino group remains unprotonated. In such cases, the activating, ortho-, para-directing effect of the dimethylamino group would dominate. This would direct the incoming halogen to the positions ortho and para to the dimethylamino group. However, the sulfonic acid group at the 3-position would still exert its deactivating, meta-directing influence. The likely products would be substitution at the 4-position (para to the dimethylamino group) and the 6-position (ortho to the dimethylamino group).
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. prepchem.com The presence of the sulfonic acid group, and the likely protonation of the dimethylamino group in the presence of the Lewis acid catalyst, would render the ring of this compound highly unreactive towards these reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on this compound is not a commonly observed reaction. This type of substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. byjus.comnih.gov The structure of this compound does not inherently meet these criteria. For a nucleophilic substitution to occur, the molecule would first need to be functionalized, for instance, through halogenation, to introduce a suitable leaving group.
Oxidation and Reduction Pathways
Oxidation: The dimethylamino group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or even demethylation. nih.gov The aromatic ring itself is generally resistant to oxidation due to its stability, but under harsh conditions, it can be degraded. Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to carboxylic acids, although this compound lacks such a side chain. towson.edulibretexts.org
Reduction: The sulfonic acid group can be reduced, though it requires specific and potent reducing agents. For instance, benzenesulfonic acid can be reduced to the corresponding thiol (thiophenol) using a rhodium carbonyl catalyst under high pressure and temperature. google.com It is plausible that the sulfonic acid group in this compound could undergo a similar transformation under appropriate conditions. The aromatic ring itself is generally stable to reduction except under vigorous conditions like catalytic hydrogenation at high pressure and temperature.
Derivatization Reactions and Functional Group Transformations
Both the sulfonic acid and the dimethylamino moieties of this compound can undergo various derivatization reactions, allowing for the synthesis of a range of related compounds.
Transformations of the Sulfonic Acid Group: The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is a key transformation as sulfonyl chlorides are versatile intermediates. Common reagents for this conversion include phosphorus pentachloride (PCl₅) or chlorosulfonic acid (ClSO₃H). prepchem.comorgsyn.orgresearchgate.net The resulting 3-(dimethylamino)benzenesulfonyl chloride can then react with various nucleophiles. For example, reaction with ammonia (B1221849) or amines would yield the corresponding sulfonamides.
| Reagent | Product |
| Phosphorus pentachloride (PCl₅) | 3-(Dimethylamino)benzenesulfonyl chloride |
| Chlorosulfonic acid (ClSO₃H) | 3-(Dimethylamino)benzenesulfonyl chloride |
| Ammonia (NH₃) on sulfonyl chloride | 3-(Dimethylamino)benzenesulfonamide |
| Primary/Secondary Amines (RNH₂/R₂NH) on sulfonyl chloride | N-substituted 3-(dimethylamino)benzenesulfonamides |
Transformations of the Dimethylamino Group: The dimethylamino group, being a tertiary amine, can undergo quaternization. Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would alter the electronic properties and solubility of the molecule.
| Reagent | Product |
| Methyl iodide (CH₃I) | [3-(Sulfo)phenyl]trimethylammonium iodide |
Derivatives and Analogues: Design and Synthesis
Synthesis of Substituted 3-(Dimethylamino)benzenesulfonic Acid Derivatives
The synthesis of substituted derivatives of this compound can be achieved through several established chemical routes. The primary methods involve either the direct sulfonation of a substituted N,N-dimethylaniline precursor or the modification of the 3-aminobenzenesulfonic acid core followed by N-alkylation.
Direct Sulfonation: One of the most direct methods for preparing aminobenzenesulfonic acids is the sulfonation of the corresponding aniline (B41778). researchgate.netatamanchemicals.com In the case of this compound, the starting material is N,N-dimethylaniline. The reaction conditions, particularly the nature of the sulfonating agent and the temperature, are critical in determining the isomeric distribution of the product. When N,N-dimethylaniline is treated with a strong acid like fuming sulfuric acid (oleum), the dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This positively charged group acts as a meta-directing deactivator for electrophilic aromatic substitution, guiding the incoming sulfonyl group primarily to the 3-position. stackexchange.com
Sandmeyer-Type Reactions: An alternative and highly versatile route for introducing the sulfonic acid group with precise regiocontrol is through a modification of the Sandmeyer reaction. durham.ac.uk This process typically begins with an appropriately substituted aniline, which is converted into a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper salt catalyst to yield an arylsulfonyl chloride. acs.orgnih.gov This sulfonyl chloride is a key intermediate that can be subsequently hydrolyzed to the desired sulfonic acid. This method is advantageous for creating derivatives where the desired substitution pattern is not accessible through direct sulfonation. acs.org The use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), has modernized this approach, making it safer and more broadly applicable. acs.org
The table below summarizes key synthetic strategies for producing substituted derivatives.
| Method | Starting Material | Key Reagents | Intermediate | Notes |
| Direct Sulfonation | Substituted N,N-dimethylaniline | Fuming Sulfuric Acid (Oleum) | None (direct product) | The protonated amino group directs sulfonation to the meta position. stackexchange.com |
| Sandmeyer Reaction | Substituted 3-Aminoaniline | NaNO₂, HCl; SO₂, CuCl | Aryl diazonium salt, Arylsulfonyl chloride | Allows for precise regiocontrol and is compatible with a wide range of functional groups. acs.orgacs.org |
| Sulfonation of Phenylsulfamic Acid | Aniline | Concentrated H₂SO₄ | Phenylsulfamic acid | The reaction proceeds through an N-sulfonated intermediate which rearranges upon heating. atamanchemicals.com |
Exploration of Functionalized Analogues
Functionalized analogues of this compound are designed to incorporate new chemical moieties that impart specific functions, such as color, biological activity, or altered solubility. Two prominent classes of such analogues are azo dyes and sulfonamides.
Azo Dyes: Aminobenzenesulfonic acids are crucial precursors in the synthesis of azo dyes. atamanchemicals.com The synthesis involves a two-step process: diazotization and azo coupling. First, the primary amino group of an aminobenzenesulfonic acid is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. pbworks.com This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. pbworks.com The resulting azo compound contains the characteristic -N=N- linkage, which acts as a chromophore, responsible for the color of the dye. By varying the aminobenzenesulfonic acid and the coupling partner, a vast library of dyes with a wide spectrum of colors can be produced.
Sulfonamides: Sulfonamides are another major class of analogues derived from sulfonic acids. These compounds, characterized by the -SO₂NH- group, are of significant interest in medicinal chemistry. nanobioletters.com The synthesis of sulfonamides begins with the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is often achieved via the Sandmeyer reaction as described previously, or by chlorination of the sulfonic acid itself. durham.ac.uk The resulting arylsulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. The structural diversity of available amines allows for the creation of a large number of sulfonamide derivatives, which can be screened for biological activity. tandfonline.comacs.org
The following table outlines the general synthetic approaches for these functionalized analogues.
| Analogue Type | Key Functional Group | Synthetic Strategy | Key Reagents |
| Azo Dyes | -N=N- (Azo) | Diazotization followed by Azo Coupling | NaNO₂, HCl; Aromatic coupling component (e.g., naphthol) |
| Sulfonamides | -SO₂NHR | Conversion to sulfonyl chloride, followed by amination | SOCl₂ or similar; Ammonia or amine (RNH₂) |
Structure-Reactivity Relationships in Modified Systems
The relationship between the chemical structure of this compound derivatives and their reactivity is a critical aspect of their design. This relationship manifests in both their chemical synthesis and their biological activity.
Chemical Reactivity: In terms of chemical synthesis, the electronic nature of substituents on the aromatic ring significantly influences reaction outcomes. For electrophilic aromatic substitution reactions like sulfonation, the protonated dimethylamino group (-N⁺H(CH₃)₂) is strongly deactivating and meta-directing. stackexchange.com This ensures high regioselectivity in the synthesis of the 3-isomer. In contrast, the unprotonated dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho, para-directing. This duality is crucial for planning multi-step syntheses.
Similarly, in Sandmeyer-type reactions, the electronic character of the aniline precursor affects the stability and reactivity of the intermediate diazonium salt. Anilines bearing electron-withdrawing groups often require milder conditions for diazotization and subsequent conversion compared to those with electron-donating groups. acs.org
Structure-Activity Relationships (SAR): In the context of medicinal chemistry, extensive research has been conducted on the structure-activity relationships of benzenesulfonamide (B165840) derivatives, which are functional analogues of benzenesulfonic acids. These studies aim to understand how specific structural modifications impact biological activity, for instance, as enzyme inhibitors. tandfonline.comnih.gov For example, in the development of inhibitors for enzymes like 12-lipoxygenase, modifications at various positions of the benzenesulfonamide scaffold have been systematically explored. acs.orgnih.gov
Key findings from SAR studies on related benzenesulfonamide systems often reveal that:
The sulfonamide group (-SO₂NH₂) is essential for binding to the target enzyme, often coordinating with a metal ion in the active site. tandfonline.com
Substituents on the aromatic ring can significantly alter potency and selectivity. For example, the introduction of halogen or methoxy (B1213986) groups can enhance binding affinity by engaging in additional interactions with the protein. acs.org
The "tail" portion of the molecule, which is the group attached to the sulfonamide nitrogen, can be modified to explore different pockets within the enzyme's binding site, influencing isoform selectivity. tandfonline.com
The interactive data table below presents hypothetical SAR data for a series of benzenesulfonamide derivatives, illustrating how systematic modifications can influence inhibitory potency against a target enzyme.
| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Sulfonamide Tail) | IC₅₀ (nM) |
| 1 | H | H | H | 2200 |
| 2 | Cl | H | H | 950 |
| 3 | H | Cl | H | 1300 |
| 4 | Cl | H | Methyl | 870 |
| 5 | H | OMe | H | 1800 |
| 6 | Cl | OMe | H | 650 |
| 7 | H | H | Benzyl | 540 |
| 8 | Cl | H | Benzyl | 210 |
This data is illustrative and based on general principles observed in SAR studies of sulfonamide inhibitors. acs.org
These studies underscore the importance of systematic structural modification in the rational design of new derivatives with desired reactivity and biological function.
Advanced Applications in Chemical Research
Catalytic Roles in Organic Transformations
The inherent acidity of the sulfonic acid group allows 3-(Dimethylamino)benzenesulfonic acid to function as a Brønsted acid catalyst in a variety of organic transformations. Its solid nature, water solubility, and the electronic influence of the dimethylamino group distinguish it from simpler catalysts like p-toluenesulfonic acid. Research indicates its utility in promoting reactions that benefit from acidic conditions, such as esterification, condensation, and the synthesis of heterocyclic frameworks.
The dual functional groups—the acidic -SO₃H and the basic -N(CH₃)₂—can also lead to interesting zwitterionic or bifunctional catalytic behavior, potentially influencing reaction pathways and selectivity. While extensive, dedicated studies on its catalytic scope are still emerging, its structural similarity to other effective organocatalysts suggests a significant potential. Sulfonic acid-functionalized materials, in general, are recognized for their catalytic efficiency in promoting hydrolysis, alkylation, and multi-component reactions for heterocyclic synthesis.
Table 1: Examples of Organic Transformations Catalyzed by Aromatic Sulfonic Acids
| Reaction Type | Catalyst Type | Substrates | General Outcome |
| Esterification | Solid Acid Sulfonic Catalyst | Carboxylic Acids, Alcohols | High conversion to esters |
| Acetylation | Solid Acid Sulfonic Catalyst | Alcohols, Amines | Formation of acetates and acetamides |
| Condensation Reactions | Aromatic Sulfonic Acids | Aldehydes, Ketones, Amines | Synthesis of imines, enamines, and heterocycles |
| Multi-Component Reactions | Sulfonic Acid Organocatalyst | Various | Efficient synthesis of complex heterocyclic systems |
Applications in Analytical Chemistry Method Development
In analytical chemistry, precision and the ability to resolve complex mixtures are paramount. This compound has found utility in the development of new analytical methods, particularly in chromatography.
The compound's structure is well-suited for applications in High-Performance Liquid Chromatography (HPLC), particularly as an ion-pairing reagent in reverse-phase (RP) separations. In this role, the sulfonic acid end of the molecule interacts with basic, positively charged analytes, while the aromatic ring and dimethylamino group provide a degree of hydrophobic character. This dual interaction modifies the retention behavior of analytes, improving peak shape and resolution for compounds that are otherwise poorly retained on standard C18 columns.
For instance, the separation of basic pharmaceutical compounds and their metabolites can be significantly enhanced by the addition of an agent like this compound to the mobile phase. A reverse-phase HPLC method has been described for the analysis of a related compound, 3-(dimethylamino)benzoic acid, using a mobile phase of acetonitrile, water, and an acid, demonstrating the utility of these structures in chromatographic separations.
Table 2: Chromatographic Application Data
| Technique | Role of Compound | Analyte Class | Mobile Phase Example | Column Type | Purpose |
| Reverse-Phase HPLC | Ion-Pairing Reagent | Basic/Cationic Compounds | Acetonitrile/Water/Buffer with this compound | C18, C8 | Enhance retention and improve peak symmetry |
| Capillary Electrochromatography | Monomer for Stationary Phase | Aromatic compounds, Phenols, Aniline (B41778) | Acetonitrile/Buffer | Benzenesulfonic acid-modified polymer monolith | Provide π-π, hydrophilic, and ion-exchange interactions |
While the chromophoric nature of the substituted benzene (B151609) ring suggests potential in spectrophotometry, the direct application of this compound as a primary color-forming reagent is not extensively documented in the literature. However, its structural motifs are present in well-known spectrophotometric reagents. For example, compounds containing dimethylamino-substituted phenyl rings are often used to develop colored products in analytical assays. Furthermore, its diazonium salt could serve as a coupling agent to form azo dyes, which are widely used as indicators and analytical reagents for the determination of various substances. The development of new reagents often involves modifying existing structures, and the unique substitution pattern of this compound makes it a candidate for future derivatization and application in this field.
Potential in Material Science and Polymer Chemistry
The bifunctional nature of this compound makes it a valuable monomer or additive in the synthesis of functional polymers and materials. The sulfonic acid group can be incorporated to introduce hydrophilicity, ion-exchange capabilities, and proton conductivity, while the dimethylamino group can impart pH-responsiveness and sites for further chemical modification.
Polymers incorporating sulfonic acid moieties are investigated for applications in fuel cell membranes, where proton conductivity is essential. Similarly, polymers containing dimethylamino groups, such as those derived from N-[3-(dimethylamino)propyl]methacrylamide, are well-known for their pH-responsive behavior, forming "smart" hydrogels that swell or shrink in response to changes in pH. The incorporation of this compound into a polymer backbone could create materials with a combination of these properties. For example, a benzenesulfonic acid-modified organic polymer has been used to create a monolithic column for capillary electrochromatography, demonstrating bifunctional selectivity.
Role as a Building Block in Complex Molecular Architectures
Beyond its direct applications, this compound serves as a versatile building block for the synthesis of more complex molecules. Organic chemists can selectively target the compound's different reactive sites—the aromatic ring, the sulfonic acid group, or the dimethylamino group—to construct elaborate molecular architectures.
The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the sulfonic acid (meta-directing) and dimethylamino (ortho-, para-directing) groups offering routes to regioselective functionalization. The most common application in this area is its use as a diazo component precursor in the synthesis of azo dyes. After diazotization of a related amino benzenesulfonic acid, it can be coupled with various aromatic compounds to produce a wide range of dyes with applications in textiles, indicators, and functional materials. The sulfonic acid group imparts water solubility, a crucial property for many dye applications.
Furthermore, the sulfonic acid group can be converted into other functional groups like sulfonyl chlorides or sulfonamides, opening pathways to a diverse array of derivatives, including potential pharmaceutical intermediates and specialty chemicals.
Future Directions and Interdisciplinary Research Outlook
Emerging Synthetic Methodologies and Automation
The synthesis of aromatic sulfonic acids and their derivatives is undergoing a significant transformation, moving from traditional batch processes to more efficient and safer automated, continuous manufacturing methods. mdpi.com Research into the production of related compounds, such as aryl sulfonyl chlorides, has demonstrated the power of flow chemistry. mdpi.com This approach utilizes systems of continuous stirred-tank reactors (CSTRs) and incorporates automated process controls. mdpi.com
The key advantages of this evolution in synthesis include:
Enhanced Safety: Automation minimizes direct human interaction with hazardous reagents like chlorosulfonic acid. mdpi.com
Improved Consistency: Automated feedback controllers and real-time monitoring of reaction parameters lead to greater reliability and reproducibility. mdpi.com
Increased Yield: Optimized conditions in continuous flow systems can significantly improve the space-time yield compared to traditional batch methods. mdpi.com
While these advanced methodologies have been developed for aryl sulfonyl chlorides, their adaptation for the direct synthesis of 3-(Dimethylamino)benzenesulfonic acid represents a promising future direction. Further developments in automated synthesis platforms, potentially using pre-packaged capsules of reagents, could democratize and accelerate the discovery and production of new derivatives. synplechem.comchemrxiv.org
Exploration of Novel Application Domains
While benzenesulfonic acids are traditionally used as intermediates for dyes, detergents, and some pharmaceuticals, the specific applications for this compound are expanding into more specialized areas. wikipedia.org A significant emerging application is in the field of pharmaceutical quality control. The compound is recognized as a known impurity of the drug Neostigmine, designated "Neostigmine impurity 01". nih.gov In this context, it serves as a critical reference standard for analytical chemists to ensure the purity and safety of the final pharmaceutical product.
Furthermore, the broader class of benzenesulfonic acids is utilized to form stable salts of pharmaceutical drugs, known as besilates. wikipedia.org This suggests a potential application for this compound as a counterion to improve the solubility, stability, or bioavailability of other active pharmaceutical ingredients (APIs). sielc.com Its inherent chemical structure opens possibilities for its use as a building block in the synthesis of novel organic materials with specific electronic or optical properties.
Advancements in Theoretical and Computational Predictions
Computational chemistry provides powerful tools for predicting the properties of molecules like this compound before they are even synthesized in a lab. Using methods like Density Functional Theory (DFT), researchers can calculate a wide range of molecular descriptors. proquest.comresearchgate.netresearchgate.net For the related compound 4-aminobenzenesulfonic acid, DFT has been used to optimize its molecular structure and calculate properties like dipole moment, polarizability, and hyperpolarizability. proquest.comresearchgate.net
These computational approaches allow for the in silico screening of potential new molecules and provide insights into their chemical reactivity and physical properties. Public databases compile these computationally predicted properties, offering a valuable resource for researchers. nih.gov
Below is a table of key computed properties for this compound, illustrating the type of data that can be generated through computational methods. nih.gov
| Property | Value | Source |
| Molecular Weight | 201.25 g/mol | Computed by PubChem |
| XLogP3 | 0.8 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |
| Rotatable Bond Count | 2 | Computed by Cactvs |
| Exact Mass | 201.04596439 Da | Computed by PubChem |
| IUPAC Name | This compound | Computed by LexiChem |
| InChI | InChI=1S/C8H11NO3S/c1-9(2)7-4-3-5-8(6-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | Computed by InChI |
| InChIKey | SOKSKPNEBIDBOU-UHFFFAOYSA-N | Computed by InChI |
| SMILES | CN(C)C1=CC(=CC=C1)S(=O)(=O)O | Computed by OEChem |
This data is computationally generated and provided for informational purposes.
Integration with Biological and Nanoscience Research
The future of this compound is also tied to its potential integration into interdisciplinary research fields.
In biological research , while the acid itself is not extensively studied for bioactivity, its structural motif is present in molecules of significant interest. Closely related benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial properties. nih.gov Some sulfonamide derivatives have also been investigated for their effects on the cardiovascular system. cerradopub.com.br This suggests that this compound could serve as a precursor or fragment for developing new therapeutic agents.
In nanoscience , the sulfonic acid group is a powerful tool for functionalizing nanomaterials. By introducing sulfonic acid groups onto the surface of materials like graphene, scientists can improve their dispersibility in water and create specific sites for interaction. acs.org Sulfonated graphene, for example, has shown excellent potential as an adsorbent for removing pollutants from water due to the presence of both the conjugate π system and the charged sulfonic acid groups. acs.org The unique combination of the dimethylamino group (an electron-donating group) and the sulfonic acid group (an electron-withdrawing and hydrophilic group) in this compound makes it an intriguing candidate for modifying the surfaces of nanoparticles, potentially for applications in catalysis, sensing, or targeted drug delivery. mdpi.commdpi.com
Q & A
Q. How can computational modeling predict the compound’s behavior in environmental systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
